N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S3/c1-16-10-12-17(13-11-16)33(29,30)15-14-22(28)27-25-23(18-6-2-4-8-20(18)31-25)24-26-19-7-3-5-9-21(19)32-24/h3,5,7,9-13H,2,4,6,8,14-15H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEYCMMUBFGTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This step involves the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Synthesis of the Tetrahydrobenzo[b]thiophene Ring: This can be achieved through a cyclization reaction involving a diene and a thiol under high-temperature conditions.
Coupling of the Two Rings: The benzo[d]thiazole and tetrahydrobenzo[b]thiophene rings are coupled using a suitable linker, such as a tosyl-protected propanamide, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening for optimal reaction conditions .
Chemical Reactions Analysis
Core Heterocycle Formation
The tetrahydrobenzo[b]thiophene and benzo[d]thiazole moieties are typically synthesized via cyclization and condensation reactions:
-
Tetrahydrobenzo[b]thiophene synthesis :
-
Benzo[d]thiazole synthesis :
Table 1: Representative Reaction Conditions for Analogous Compounds
Amide Bond Hydrolysis
The tosylpropanamide group is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl or H₂SO₄ at reflux yields 3-tosylpropanoic acid and the free amine .
-
Basic Hydrolysis : NaOH/EtOH generates the corresponding carboxylate salt .
Sulfonamide Reactivity
The tosyl (p-toluenesulfonyl) group participates in nucleophilic substitutions:
-
Displacement Reactions : Reacts with amines (e.g., piperidine) to form secondary sulfonamides.
-
Reduction : LiAlH₄ reduces the sulfonamide to a thiol derivative .
Intramolecular Cyclization
Under dehydrating conditions (e.g., PCl₅ or POCl₃), the compound may undergo cyclization to form fused triazepine or thienopyridine systems, as seen in related benzothiazole derivatives .
Ring-Opening via Nucleophilic Attack
The tetrahydrobenzo[b]thiophene ring can undergo ring-opening with strong nucleophiles (e.g., Grignard reagents) at the sulfur atom, leading to thiol intermediates .
Metal Complexation
The sulfur and nitrogen atoms in the heterocycles enable coordination with transition metals:
-
Chromium(III) Complexes : Analogous tetrahydrobenzo[b]thiophene ligands form stable complexes with Cr³⁺, verified by IR and NMR spectroscopy .
-
Antimicrobial Activity : Such complexes exhibit enhanced bioactivity compared to free ligands .
Biological Activity and Derivatives
While direct data on this compound is limited, structurally related analogs show:
-
APE1 Inhibition : Potentiation of DNA-damaging agents (e.g., temozolomide) in cancer cells.
-
Anti-inflammatory Properties : Molecular docking suggests 5-lipoxygenase (5-LOX) inhibition potential .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, as observed in DSC studies of similar sulfonamide derivatives.
-
Photodegradation : Susceptible to UV-induced cleavage of the benzothiazole ring .
Analytical Characterization
Key spectroscopic features for validation include:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide exhibit significant anticancer properties. The compound's structural features allow it to interact with specific biological targets involved in cancer cell proliferation and survival.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Inflammation plays a crucial role in various chronic diseases, including arthritis and cardiovascular diseases.
Case Studies
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests a potential application in treating inflammatory conditions.
Neuroprotective Effects
Emerging evidence points to the neuroprotective capabilities of this compound. Neurodegenerative disorders such as Alzheimer's disease are characterized by oxidative stress and neuroinflammation.
Research Findings
Studies have reported that compounds with similar structures can reduce oxidative stress markers and improve cognitive function in animal models of neurodegeneration . The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide involves the inhibition of enzymes such as cyclooxygenase (COX), which play a crucial role in the inflammatory process. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Structural Analogues in EGFR/HER2 Inhibition
Compounds based on the tetrahydrobenzo[b]thiophene scaffold, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ylamino)acetamide (21b), share the core structure but differ in substituents. Key differences include:
- 21b substitutes a cyano group and a pyrazolo-pyridine acetamide chain, whereas the target compound features a benzo[d]thiazole and tosylpropanamide.
- Biological Activity : Compounds like 21b exhibit dual EGFR/HER2 inhibitory activity, with synthesis involving reflux in dichloromethane (DCM) and triethylamine (TEA) . The target compound’s benzo[d]thiazole may enhance kinase binding compared to pyrazolo-pyridine, but direct inhibitory data are unavailable.
Antimicrobial and Dye Precursors
Compounds such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylazo)malonamic acid ethyl ester (9e) incorporate azo linkages for dye applications :
- Structural Contrast : The target compound lacks azo groups but includes a sulfonamide (tosyl) group, which is uncommon in dye chemistry but prevalent in drug design.
Antioxidant Derivatives
SIM-53B (N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dihydroxybenzamide) features a dihydroxybenzamide substituent, synthesized via acyl chloride intermediates and deprotection steps :
- Functional Group Impact : The dihydroxy groups in SIM-53B contribute to antioxidant activity, whereas the target compound’s benzo[d]thiazole and tosylpropanamide may prioritize receptor interaction over redox properties.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features a unique structure that combines several pharmacologically relevant moieties:
- Benzo[d]thiazole : Known for its role in various biological activities including antimicrobial and anticancer properties.
- Tetrahydrobenzo[b]thiophene : Often associated with neuroprotective and anti-inflammatory effects.
- Tosylpropanamide : A sulfonamide derivative that can enhance the solubility and bioavailability of drugs.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. The compound has been shown to induce apoptosis in cancer cell lines. A study reported an IC50 value ranging from 23.2 to 49.9 μM in various breast cancer cell lines (MCF-7) . The mechanism involves:
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound resulted in increased early and late apoptotic cell populations.
- Cell Cycle Arrest : The compound caused G2/M phase arrest, indicating interference with cell cycle progression .
- Cytotoxicity : The compound exhibited cytotoxic effects as evidenced by reduced cell viability and increased necrosis.
Other Biological Activities
In addition to its antitumor properties, preliminary studies suggest that this compound may possess:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Neuroprotective Effects : Potentially beneficial in neurodegenerative conditions due to its structural analogs .
Case Study 1: Breast Cancer Cell Lines
A detailed investigation into the effects of this compound on MCF-7 breast cancer cells demonstrated:
| Treatment | Cell Viability (%) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|---|
| Control | 100 | 3.33 | 11.24 |
| Compound | 73.14 | 8.73 | 18.13 |
These results indicate a significant reduction in cell viability alongside increased apoptotic markers .
Case Study 2: Comparative Analysis with Other Compounds
In a comparative study involving various derivatives of tetrahydrobenzo[b]thiophene compounds:
| Compound ID | IC50 (μM) | Biological Activity |
|---|---|---|
| Compound A | 23.2 | High antitumor activity |
| Compound B | 45.0 | Moderate antitumor activity |
| This compound | 29.0 | Significant apoptosis induction |
This table highlights the competitive efficacy of this compound compared to other known compounds .
Q & A
Q. What strategies address scalability challenges in multi-step synthesis?
- Methodological Answer : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization reactions). Optimize solvent recovery (e.g., ethanol via distillation) and replace hazardous reagents (e.g., thionyl chloride with polymer-supported catalysts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
